BR-xanthone A
BR-xanthone A
BR-Xanthone a belongs to the class of organic compounds known as pyranoxanthones. These are organic aromatic compounds containing a pyran or a hydrogenated derivative fused to a xanthone ring system. BR-Xanthone a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, BR-xanthone a is primarily located in the membrane (predicted from logP). Outside of the human body, BR-xanthone a can be found in fruits and purple mangosteen. This makes BR-xanthone a a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
112649-48-6
VCID:
VC21266330
InChI:
InChI=1S/C23H24O6/c1-22(2)7-5-11-14(28-22)10-16-18(19(11)25)20(26)17-12-6-8-23(3,4)29-21(12)13(24)9-15(17)27-16/h9-10,24-25H,5-8H2,1-4H3
SMILES:
CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=C(C5=C4CCC(O5)(C)C)O)C
Molecular Formula:
C23H24O6
Molecular Weight:
396.4 g/mol
BR-xanthone A
CAS No.: 112649-48-6
Cat. No.: VC21266330
Molecular Formula: C23H24O6
Molecular Weight: 396.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | BR-Xanthone a belongs to the class of organic compounds known as pyranoxanthones. These are organic aromatic compounds containing a pyran or a hydrogenated derivative fused to a xanthone ring system. BR-Xanthone a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, BR-xanthone a is primarily located in the membrane (predicted from logP). Outside of the human body, BR-xanthone a can be found in fruits and purple mangosteen. This makes BR-xanthone a a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 112649-48-6 |
| Molecular Formula | C23H24O6 |
| Molecular Weight | 396.4 g/mol |
| IUPAC Name | 10,22-dihydroxy-7,7,18,18-tetramethyl-8,13,17-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3(12),4(9),10,14,16(21)-hexaen-2-one |
| Standard InChI | InChI=1S/C23H24O6/c1-22(2)7-5-11-14(28-22)10-16-18(19(11)25)20(26)17-12-6-8-23(3,4)29-21(12)13(24)9-15(17)27-16/h9-10,24-25H,5-8H2,1-4H3 |
| Standard InChI Key | QFURCBFEIGTKCW-UHFFFAOYSA-N |
| SMILES | CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=C(C5=C4CCC(O5)(C)C)O)C |
| Canonical SMILES | CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=C(C5=C4CCC(O5)(C)C)O)C |
| Appearance | Yellow powder |
| Melting Point | 181-182°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator